5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
5-Chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further linked to a piperidin-4-ylmethyl moiety, which itself is substituted at the 1-position with a pyridin-4-yl group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
The compound’s molecular formula is C₁₆H₁₈ClN₃O₂S₂, with a molecular weight of ~396 g/mol. Its design integrates a balance of lipophilicity (from the piperidine and pyridine rings) and polarity (from the sulfonamide and pyridine groups), influencing solubility and membrane permeability .
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBZFRVCLKMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide with analogous sulfonamide and piperidine-containing derivatives. Key parameters include molecular weight, solubility, synthetic accessibility, and reported biological activity.
Key Structural and Functional Insights
Pyridine vs. Pyrimidine Substitution : Replacing the pyridin-4-yl group (in the target compound) with pyrimidin-2-yl (as in ) reduces solubility due to pyrimidine’s lower basicity and hydrogen-bonding capacity. This substitution may also alter target binding, as pyrimidines are less electronegative than pyridines.
Thiazolo-Pyridine Hybrids : The thiazolo[5,4-b]pyridin-2-yl derivative () introduces a fused thiazole ring, enhancing aromatic stacking interactions but complicating synthesis due to regioselectivity challenges.
This derivative is commercially available for research, suggesting robust synthetic protocols.
Phenoxy-Alkyl Extensions: Compounds like incorporate bulky phenoxy-alkyl chains, which hinder solubility but may enhance selectivity for hydrophobic binding pockets in enzymes.
Q & A
Basic Research Questions
Q. What are the key considerations in the multi-step synthesis of 5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine-pyridine core. Critical steps include:
- Sulfonamide coupling : Reacting thiophene-2-sulfonyl chloride with the piperidine-pyridine intermediate under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine in dichloromethane (DCM) .
- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hours at 0–25°C) .
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : and NMR in DMSO- to confirm regioselectivity of sulfonamide bonding. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- HRMS : Electrospray ionization (ESI) to validate molecular weight (e.g., [M+Na] peak at m/z 422.0027) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) and detect byproducts .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays. IC values < 100 nM suggest therapeutic potential .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with -labeled antagonists to measure K values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal assays : Cross-validate enzyme inhibition results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Structural analysis : Perform X-ray crystallography or molecular docking (PDB ID: 407) to verify interactions with active sites .
- Batch variability : Re-synthesize the compound under standardized conditions and re-test in parallel with original samples to exclude synthesis-related discrepancies .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (hydrochloride salt) to increase aqueous solubility (>1 mg/mL) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce CYP450-mediated oxidation .
- LogP optimization : Replace the chloro group on the thiophene ring with a methoxy group to lower LogP from 3.2 to 2.5, improving membrane permeability .
Q. How to design in vivo efficacy studies for this compound?
- Methodological Answer :
- Xenograft models : Administer orally (10–50 mg/kg/day) in immunodeficient mice bearing ALK-positive tumors (e.g., NCI-H2228) to assess tumor volume reduction over 21 days .
- Pharmacokinetic profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Measure C and AUC using LC-MS/MS to correlate exposure with efficacy .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in treated animals to establish a therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
